

# IUPAC name for 4-(1-Aminopropyl)phenol hydrochloride

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## Compound of Interest

Compound Name: 4-(1-Aminopropyl)phenol hydrochloride

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An In-depth Technical Guide on **4-(1-Aminopropyl)phenol Hydrochloride**

IUPAC Name: **4-(1-aminopropyl)phenol hydrochloride**

This technical guide provides a comprehensive overview of **4-(1-Aminopropyl)phenol hydrochloride**, including its chemical properties, a representative synthesis protocol, potential biological activities with associated experimental methodologies, and a discussion of its potential mechanism of action. It is important to note that while the physicochemical properties of the target compound are well-documented, specific experimental data on its synthesis and biological activity are limited. Therefore, this guide leverages information from structurally related aminophenol compounds to provide representative protocols and discuss potential applications.

## Physicochemical Properties

**4-(1-Aminopropyl)phenol hydrochloride** is a salt of the organic compound 4-(1-Aminopropyl)phenol. The presence of the hydrochloride salt generally improves the compound's solubility in aqueous solutions and its stability.

Property	Value	Source
IUPAC Name	4-(1-aminopropyl)phenol;hydrochloride	<a href="#">[1]</a>
CAS Number	1135288-77-5	<a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>14</sub> ClNO	<a href="#">[3]</a>
Molecular Weight	187.67 g/mol	<a href="#">[4]</a>
Form	Solid	<a href="#">[3]</a>
Storage Conditions	Inert atmosphere, Room Temperature	<a href="#">[3]</a> <a href="#">[4]</a>
LogP (Predicted)	1.26	<a href="#">[2]</a>

## Synthesis

A general and robust method for the synthesis of aminophenols involves a two-step process: Friedel-Crafts alkylation followed by reductive amination. While a specific protocol for **4-(1-Aminopropyl)phenol hydrochloride** is not readily available in the literature, the following represents a plausible synthetic route based on established chemical principles for similar structures.

## Representative Synthetic Protocol

### Step 1: Friedel-Crafts Propionylation of Phenol

- To a stirred solution of phenol (1 equivalent) in a suitable solvent (e.g., nitrobenzene or carbon disulfide) at 0 °C, add anhydrous aluminum chloride (AlCl<sub>3</sub>, 1.2 equivalents) portion-wise.
- Once the addition is complete, add propanoyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
- After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

- Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude 4-hydroxypropiophenone by column chromatography or recrystallization.

#### Step 2: Reductive Amination

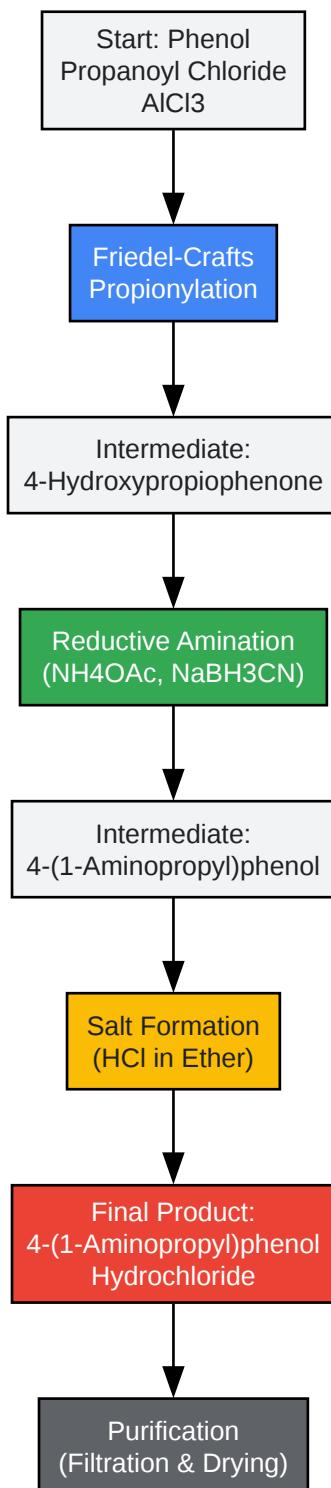
- Dissolve 4-hydroxypropiophenone (1 equivalent) and ammonium acetate (10 equivalents) in methanol.
- Add sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ , 1.5 equivalents) portion-wise to the stirred solution.
- Stir the reaction mixture at room temperature for 24-48 hours.
- Quench the reaction by adding water and acidify with dilute hydrochloric acid.
- Wash the aqueous layer with dichloromethane to remove any unreacted ketone.
- Basify the aqueous layer with a sodium hydroxide solution to a pH of ~10-12.
- Extract the product, 4-(1-aminopropyl)phenol, with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

#### Step 3: Hydrochloride Salt Formation

- Dissolve the crude 4-(1-aminopropyl)phenol in a minimal amount of anhydrous diethyl ether or methanol.
- Cool the solution in an ice bath and add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

- Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield **4-(1-Aminopropyl)phenol hydrochloride**.

## Synthesis Workflow



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A representative workflow for the synthesis of **4-(1-Aminopropyl)phenol hydrochloride**.

## Potential Biological Activities and Experimental Protocols

While specific biological studies on **4-(1-Aminopropyl)phenol hydrochloride** are scarce, related aminophenol derivatives have been reported to exhibit a range of biological activities, including antimicrobial and enzyme inhibitory effects. The following protocols are adapted from studies on similar compounds and can be used to evaluate the biological potential of **4-(1-Aminopropyl)phenol hydrochloride**.

### Antimicrobial Activity

Structurally related aminophenols have demonstrated activity against various microbial strains.

#### 3.1.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from a study on 4-aminophenol Schiff base derivatives[5].

- Preparation of Stock Solution: Prepare a stock solution of **4-(1-Aminopropyl)phenol hydrochloride** in a suitable solvent (e.g., sterile distilled water or DMSO).
- Microbial Strains: Use a panel of clinically relevant bacterial and fungal strains (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*).
- Assay Procedure:
  - In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in the appropriate growth medium to achieve a range of concentrations.
  - Prepare a microbial inoculum and adjust its concentration to approximately  $5 \times 10^5$  CFU/mL.
  - Add the microbial inoculum to each well containing the diluted compound.

- Include a positive control (microbes in medium without the compound) and a negative control (medium only).
- Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
- Data Analysis: The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.

## Enzyme Inhibition

Aminophenols have the potential to inhibit various enzymes. The following protocols for  $\alpha$ -amylase and  $\alpha$ -glucosidase inhibition are adapted from a study on 4-aminophenol derivatives and are relevant for assessing antidiabetic potential[5].

### 3.2.1. Experimental Protocol: $\alpha$ -Amylase Inhibition Assay

- Reagents: 50 mM potassium phosphate buffer (pH 6.8),  $\alpha$ -amylase solution (0.12 U/mL), 0.05% starch solution, 1 M HCl. Acarbose can be used as a positive control.
- Assay Procedure:
  - In a 96-well microtiter plate, add 40  $\mu$ L of potassium phosphate buffer, 10  $\mu$ L of the test compound at various concentrations, and 10  $\mu$ L of the  $\alpha$ -amylase solution.
  - Incubate the mixture at 50°C for 30 minutes.
  - Add 40  $\mu$ L of the starch solution to initiate the reaction and incubate for a further 30 minutes.
  - Stop the reaction by adding 20  $\mu$ L of 1 M HCl.
  - Add an iodine solution and measure the absorbance at an appropriate wavelength.
- Data Analysis: Calculate the percentage of inhibition and determine the  $IC_{50}$  value.

### 3.2.2. Experimental Protocol: $\alpha$ -Glucosidase Inhibition Assay

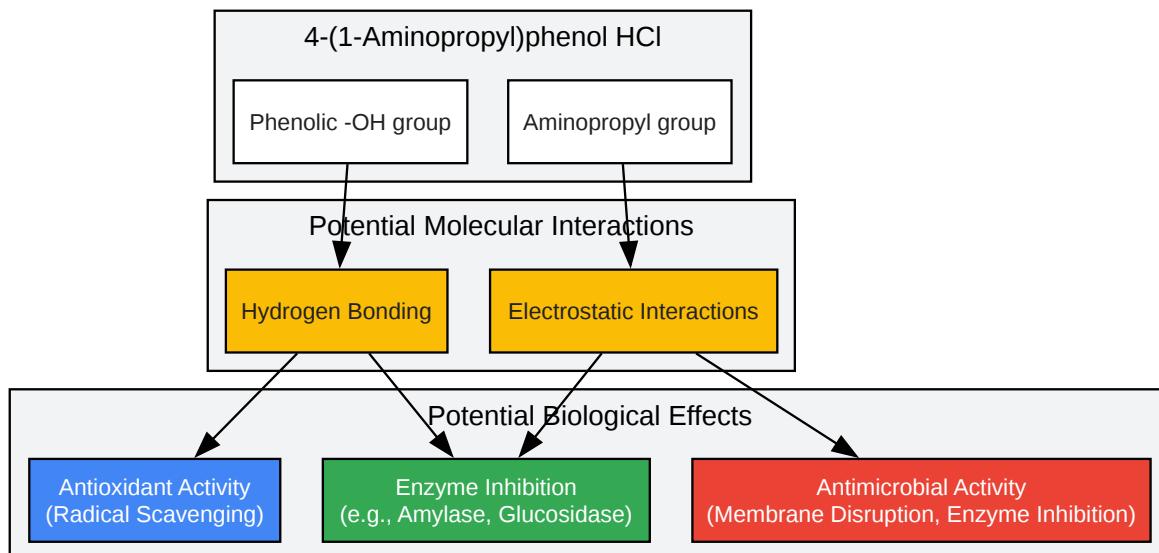
- Reagents: 50 mM phosphate buffer (pH 6.8), 20 mM p-nitrophenyl  $\beta$ -D-glucopyranoside (p-NPG),  $\alpha$ -glucosidase enzyme (3 U/mL). Acarbose can be used as a positive control.
- Assay Procedure:
  - In a 96-well plate, add 69  $\mu$ L of phosphate buffer, 5  $\mu$ L of the test compound at various concentrations, 1  $\mu$ L of the  $\alpha$ -glucosidase enzyme, and 25  $\mu$ L of p-NPG.
  - Incubate the reaction mixture at 37°C.
  - Monitor the formation of p-nitrophenol by measuring the absorbance at 405 nm.
- Data Analysis: Calculate the percentage of inhibition and determine the IC<sub>50</sub> value.

## Potential Signaling Pathways and Mechanism of Action

The specific signaling pathways modulated by **4-(1-Aminopropyl)phenol hydrochloride** have not been elucidated. However, based on its chemical structure, several potential mechanisms can be hypothesized. The phenolic hydroxyl group can act as a hydrogen bond donor and may be involved in antioxidant activity through radical scavenging. The amine functional group can participate in electrostatic interactions with biological targets such as enzyme active sites or receptors.

For instance, if the compound exhibits antimicrobial activity, it could potentially disrupt bacterial cell membranes or inhibit essential microbial enzymes. If it shows enzyme inhibitory activity, it may act as a competitive or non-competitive inhibitor by binding to the active site or an allosteric site of the target enzyme.

## Hypothesized Mechanism of Action



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A diagram illustrating the potential mechanisms of action for **4-(1-Aminopropyl)phenol hydrochloride**.

## Conclusion

**4-(1-Aminopropyl)phenol hydrochloride** is a chemical compound with potential for further investigation in drug discovery and development. While specific biological data is currently limited, its structural similarity to other bioactive aminophenols suggests that it may possess interesting pharmacological properties. The experimental protocols provided in this guide offer a starting point for researchers to explore the antimicrobial and enzyme inhibitory activities of this compound. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

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